

An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxycarbonyl-5-methylbenzoic acid

Cat. No.: B063238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Introduction

3-Methoxycarbonyl-5-methylbenzoic acid, identified by the CAS number 167299-68-5, is a bespoke aromatic carboxylic acid of significant interest within the realms of medicinal chemistry and organic synthesis.^{[1][2]} Structurally, it is a derivative of isophthalic acid, featuring a methyl group and a methoxycarbonyl group at the 5- and 3-positions of the benzene ring, respectively. This substitution pattern imparts a unique combination of steric and electronic properties, rendering it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound has emerged as a potent inhibitor of xanthine oxidoreductase, an enzyme pivotal in purine metabolism and implicated in conditions such as gout.^[3] Its ability to inhibit the production of uric acid in cellular assays underscores its potential as a lead scaffold for the development of novel therapeutics.^[3] This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its current and potential applications in drug discovery.

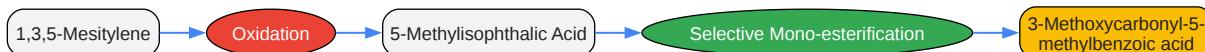
Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-Methoxycarbonyl-5-methylbenzoic acid** is paramount for its effective application in research and development.

The following table summarizes its key identifiers and properties. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not widely reported in the literature and may require experimental determination.

Property	Value	Reference
CAS Number	167299-68-5	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[3]
Molecular Weight	194.18 g/mol	
IUPAC Name	3-(Methoxycarbonyl)-5-methylbenzoic acid	
Synonyms	5-Methylisophthalic acid monomethyl ester	[3]
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water.	[3] [4]
Melting Point	Not reported	
Boiling Point	Not reported	
Predicted XlogP	2.2	

Spectroscopic Characterization


While experimental spectra for **3-Methoxycarbonyl-5-methylbenzoic acid** are not readily available in public databases, a predicted ¹H NMR spectrum can be invaluable for researchers synthesizing this compound. The predicted chemical shifts are based on the analysis of its structural analogues and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum (in CDCl₃):

- $\delta \sim 2.5$ ppm (s, 3H): Methyl protons (-CH₃).
- $\delta \sim 3.9$ ppm (s, 3H): Methyl ester protons (-COOCH₃).
- $\delta \sim 8.0\text{-}8.5$ ppm (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants between the protons at positions 2, 4, and 6.
- $\delta >10$ ppm (br s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may be exchangeable with D₂O.

Synthesis and Purification

The synthesis of **3-Methoxycarbonyl-5-methylbenzoic acid** can be logically approached from its parent dicarboxylic acid, 5-methylisophthalic acid. The overall synthetic strategy involves two key stages: the synthesis of the precursor followed by a selective mono-esterification.

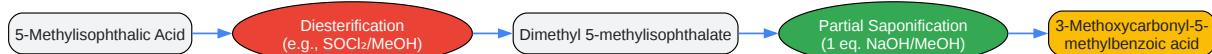
[Click to download full resolution via product page](#)

Figure 1: Overall synthetic workflow for **3-Methoxycarbonyl-5-methylbenzoic acid**.

Part 1: Synthesis of 5-Methylisophthalic Acid (CAS: 499-49-0)

The precursor, 5-methylisophthalic acid, can be synthesized via the oxidation of 1,3,5-mesitylene.^[2]

Experimental Protocol:


- Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and gas inlet, combine 1,3,5-mesitylene, glacial acetic acid (as the solvent), cobalt acetate, manganese acetate, and potassium bromide (as catalysts).^[2]
- Oxidation: Heat the reaction mixture to reflux while bubbling oxygen or air through the solution. The progress of the oxidation of two of the three methyl groups can be monitored by

techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up and Isolation:** Upon completion of the reaction, cool the mixture to allow the product, 5-methylisophthalic acid, to precipitate. The crude product can be isolated by filtration.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system, such as water or an aqueous alcohol mixture, to yield pure 5-methylisophthalic acid. The reported melting point of 5-methylisophthalic acid is in the range of 295-302 °C.[5]

Part 2: Selective Mono-esterification to 3-Methoxycarbonyl-5-methylbenzoic acid

The selective esterification of one of the two carboxylic acid groups of 5-methylisophthalic acid is the key step. Due to the symmetrical nature of the starting material, the two carboxylic acid groups are chemically equivalent. Therefore, a statistical mixture of the starting material, the desired mono-ester, and the di-ester is expected. The reaction conditions can be optimized to favor the formation of the mono-ester. A plausible method is based on the partial saponification of the corresponding dimethyl ester.

[Click to download full resolution via product page](#)

Figure 2: Proposed workflow for the selective mono-esterification.

Proposed Experimental Protocol:

- **Diesterification:** Convert 5-methylisophthalic acid to its dimethyl ester, dimethyl 5-methylisophthalate. This can be achieved under standard Fischer esterification conditions (methanol with a catalytic amount of strong acid like H_2SO_4) or by conversion to the diacyl chloride with thionyl chloride (SOCl_2) followed by reaction with methanol.
- **Partial Saponification:** Dissolve the purified dimethyl 5-methylisophthalate in methanol. Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide, dissolved in a

minimal amount of water.^[6]^[7] The reaction should be stirred at room temperature or with gentle heating and monitored closely by TLC to maximize the yield of the mono-ester.

- **Work-up and Isolation:** Once the reaction has reached the optimal point, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The product, being a carboxylic acid, will likely precipitate out of the aqueous methanol solution. If not, the solvent can be partially removed under reduced pressure, and the product can be extracted with an organic solvent like ethyl acetate.
- **Purification:** The crude product will be a mixture of the starting diester, the desired mono-ester, and the diacid. This mixture can be purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to keep the carboxylic acid protonated, should effectively separate the components. The fractions containing the pure **3-Methoxycarbonyl-5-methylbenzoic acid** can be combined and the solvent evaporated to yield the final product.

Applications in Drug Discovery and Research

The primary reported biological activity of **3-Methoxycarbonyl-5-methylbenzoic acid** is its potent inhibition of xanthine oxidoreductase.^[3] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are a hallmark of gout, a painful inflammatory arthritis. By inhibiting this enzyme, **3-Methoxycarbonyl-5-methylbenzoic acid** reduces the production of uric acid, making it a promising scaffold for the development of new anti-gout medications.^[3]

Beyond its direct biological activity, its bifunctional nature—possessing both a carboxylic acid and a methyl ester—makes it a versatile building block in medicinal chemistry. The carboxylic acid can be converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. This allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Reactivity and Handling

Reactivity Profile

The reactivity of **3-Methoxycarbonyl-5-methylbenzoic acid** is dictated by its two key functional groups: the carboxylic acid and the methyl ester.

- Carboxylic Acid: This group is acidic and will undergo typical reactions of carboxylic acids, such as deprotonation with a base, conversion to an acyl chloride, esterification, and amide bond formation.
- Methyl Ester: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding dicarboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst. The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).

The differential reactivity of these two groups can be exploited for selective chemical modifications. For instance, amide bond formation can be achieved selectively at the carboxylic acid position using standard peptide coupling reagents, leaving the methyl ester intact.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3-Methoxycarbonyl-5-methylbenzoic acid** is not readily available. However, based on its structure as an aromatic carboxylic acid, the following general safety precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^[8]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.^[8]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.^[9]

Conclusion

3-Methoxycarbonyl-5-methylbenzoic acid is a molecule with demonstrated potential in the field of drug discovery, particularly as an inhibitor of xanthine oxidoreductase. Its synthesis, while requiring careful control of reaction conditions to achieve selectivity, is feasible using established organic chemistry methodologies. As a versatile building block, it offers numerous possibilities for further chemical modification, making it a valuable tool for medicinal chemists and researchers in the life sciences. This guide provides a foundational understanding of this compound, intended to facilitate its synthesis, characterization, and application in pioneering research endeavors.

References

- Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.
- ResearchGate.
- Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters.
- Google Patents.
- ResearchGate. In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve?. [Link]
- Taylor & Francis. Isophthalic acid – Knowledge and References. [Link]
- PERGAN. Isophthalic Acid – Enhance Resin Durability and Performance. [Link]
- PubChem. 5-Methylisophthalic acid. [Link]
- Organic Chemistry Portal.
- Google Patents. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C₁-C₄-alkyl esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]

- 3. CAS 167299-68-5: 3-METHOXYCARBONYL-5-METHYLBENZOIC ACID [cymitquimica.com]
- 4. Different applications of isophthalic acid_Chemicalbook [chemicalbook.com]
- 5. B25496.03 [thermofisher.com]
- 6. Methyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxycarbonyl-5-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063238#3-methoxycarbonyl-5-methylbenzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com